molecular formula C14H19BN2O5 B581321 N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1150271-73-0

N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B581321
CAS No.: 1150271-73-0
M. Wt: 306.125
InChI Key: PSWVLXLHRGYYFH-UHFFFAOYSA-N
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Description

N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: is an organic compound that features both a nitro group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the following steps:

  • Formation of the Boronate Ester: : The starting material, 4-nitro-2-bromophenyl acetamide, undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron. This reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in a solvent such as dimethylformamide at elevated temperatures.

  • Purification: : The crude product is purified using column chromatography to isolate the desired boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated purification systems would also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo reduction reactions to form the corresponding amine.

  • Substitution: : The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or water.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry

N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Biology and Medicine

In biological research, boronate esters are used as enzyme inhibitors and in the development of fluorescent probes. The nitro group can be reduced to an amine, which can then be further functionalized for various biological applications.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and pharmaceuticals. Its ability to form stable biaryl compounds makes it a key component in the production of various drugs and agrochemicals.

Mechanism of Action

The mechanism by which N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exerts its effects is primarily through its participation in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst to form biaryl compounds. The nitro group can be reduced to an amine, which can then interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the nitro group and acetamide functionality.

    4-Nitrophenylboronic Acid: Contains a nitro group but lacks the boronate ester and acetamide functionalities.

    N-(4-Nitrophenyl)acetamide: Contains the nitro group and acetamide functionality but lacks the boronate ester.

Uniqueness

N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its combination of a nitro group, boronate ester, and acetamide functionalities. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O5/c1-9(18)16-12-7-6-10(17(19)20)8-11(12)15-21-13(2,3)14(4,5)22-15/h6-8H,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWVLXLHRGYYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675017
Record name N-[4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-73-0
Record name N-[4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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